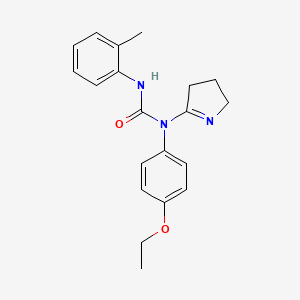

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea

Description

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea is a urea derivative featuring a 3,4-dihydro-2H-pyrrole ring, a 4-ethoxyphenyl group, and a 2-methylphenyl substituent. Urea derivatives are notable for their versatility in medicinal and agrochemical applications due to their hydrogen-bonding capacity and structural adaptability.

The compound’s structure determination likely employs crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization, as these are industry standards for small-molecule analysis .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-25-17-12-10-16(11-13-17)23(19-9-6-14-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCBDMOYWMKRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives using hydrogenation or other reducing agents.

Attachment of the Ethoxyphenyl Group: This step involves the reaction of the pyrrolidine derivative with 4-ethoxyphenyl isocyanate under controlled conditions to form the urea linkage.

Introduction of the Methylphenyl Group: The final step includes the reaction of the intermediate with 2-methylphenyl isocyanate to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Overview

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to the development of new compounds with desired properties.

Biology

Research indicates that this compound may exhibit biological activity, particularly in enzyme inhibition and receptor binding. Studies have focused on its potential to modulate biological pathways, which could lead to therapeutic applications.

Medicine

The compound is being investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit inflammatory pathways.

- Anticancer Activity : Research is ongoing to explore its efficacy against various cancer cell lines.

Industry

In industrial applications, this compound is utilized in the synthesis of materials with specific properties, such as polymers or coatings. Its unique chemical structure enables the development of materials with enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research conducted by Pharmaceutical Research demonstrated that this compound effectively inhibited a specific enzyme involved in inflammatory processes. This finding supports its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The compound shares functional groups with several agrochemicals listed in , enabling a comparative analysis of substituent effects:

Key Observations:

Ethoxyphenyl Group : Present in both the target compound and etofenprox, this substituent enhances lipophilicity and metabolic stability, critical for pesticidal activity .

Heterocyclic Moieties: The 3,4-dihydro-2H-pyrrole ring in the target compound contrasts with etofenprox’s ether core and bromuconazole/flusilazole’s triazole cores.

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, featuring a pyrrolidine ring and various aromatic substituents, suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving:

- Formation of the Pyrrolidine Ring : This is achieved by reducing pyrrole derivatives using hydrogenation.

- Attachment of the Ethoxyphenyl Group : The pyrrolidine derivative reacts with 4-ethoxyphenyl isocyanate to form the urea linkage.

- Introduction of the Methylphenyl Group : The final step involves reacting with 2-methylphenyl isocyanate to complete the synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate various signaling pathways related to inflammation, cell proliferation, and apoptosis .

Antiproliferative Activity

A study evaluating similar urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colorectal cancer). The compounds showed IC50 values indicating their potency as anticancer agents. For instance, one derivative exhibited an IC50 value of 2.39 μM against A549 cells, comparable to established drugs like sorafenib .

Comparative Analysis

To understand the biological activity of this compound in context, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-chlorophenyl)-3-(2-methylphenyl)urea | Structure | Antiproliferative | 2.39 (A549) |

| 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea | - | Antiproliferative | Similar activity reported |

This table highlights that the presence of different substituents can significantly influence biological activity.

Study on Anticancer Activity

In a systematic investigation of diaryl urea derivatives, researchers synthesized various compounds and evaluated their antiproliferative effects using MTT assays. The results indicated that many derivatives exhibited significant growth inhibition across multiple cancer cell lines. Notably, some compounds demonstrated selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in substituents on the urea moiety could enhance biological activity. For instance, the introduction of electron-withdrawing groups increased potency against specific cancer cell lines. This information is crucial for guiding further drug design efforts .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea?

Methodological Answer:

The synthesis of urea derivatives typically involves condensation reactions between substituted amines and isocyanates or carbamoyl chlorides. For analogous pyrrole-containing compounds, refluxing with oxidizing agents like chloranil in xylene (25–30 hours) followed by alkaline workup (5% NaOH) and recrystallization from methanol has been effective . Literature-driven route design is critical: start with precursor synthesis (e.g., 3,4-dihydro-2H-pyrrole derivatives) and optimize coupling steps using spectroscopic monitoring (e.g., TLC, NMR) to track intermediate formation .

Advanced: How can structural contradictions between computational (DFT) and experimental (X-ray) data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, crystal packing forces, or approximations in DFT functionals. A combined approach is recommended:

- Perform single-crystal X-ray diffraction to establish ground-truth geometry .

- Use hybrid functionals (e.g., B3LYP) with dispersion corrections for DFT calculations, comparing bond lengths, angles, and torsion angles to crystallographic data .

- Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonds) that may distort the solid-state structure .

Basic: What characterization techniques are essential for confirming the structure of this urea derivative?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and urea linkage integrity.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., pyrrole ring substitution) .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS and fragment ion analysis .

Advanced: What experimental frameworks are suitable for studying the environmental fate of this compound?

Methodological Answer:

Adopt a tiered approach inspired by long-term environmental studies:

- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines. Use HPLC-MS to track abiotic degradation under varying pH/UV conditions .

- Phase 2 (Ecotoxicology) : Assess acute toxicity via Daphnia magna or algal assays, correlating results with structural features (e.g., ethoxy group hydrophobicity) .

Basic: What safety protocols should be followed during handling and synthesis?

Methodological Answer:

- Refer to SDS guidelines for related pyrrole derivatives: use fume hoods, nitrile gloves, and eye protection due to potential irritancy .

- Monitor for exothermic reactions during urea bond formation and ensure proper waste disposal for chlorinated solvents (e.g., xylene) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?

Methodological Answer:

- Substitution Analysis : Synthesize analogs with varied substituents (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl) and test against enzyme targets (e.g., kinases) .

- Computational Docking : Use AutoDock Vina to predict binding affinities, focusing on urea’s hydrogen-bonding capacity with active sites .

Advanced: How should contradictory spectral data (e.g., NMR splitting patterns) be addressed during structural elucidation?

Methodological Answer:

- Perform variable-temperature NMR to identify dynamic effects (e.g., rotamers of the urea group) .

- Compare experimental -NMR coupling constants with DFT-predicted values to validate conformational preferences .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use methanol or ethanol for high-purity isolation, leveraging solubility differences between the product and byproducts .

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate urea derivatives from polar impurities .

Advanced: How do solvent polarity and reaction time influence the yield of the urea coupling step?

Methodological Answer:

- Solvent Screening : Test aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Xylene, with its high boiling point, facilitates prolonged reflux for slow reactions .

- Kinetic Monitoring : Use in-situ IR spectroscopy to track isocyanate consumption and optimize reaction time .

Advanced: What computational methods are recommended for predicting the electronic properties of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.